环丁烷 D

描述

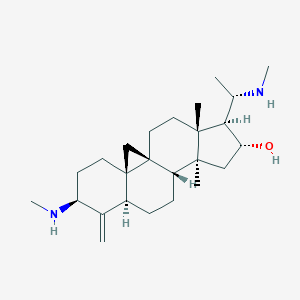

Cyclobuxine D is a steroid alkaloid . It is a natural product found in Buxus wallichiana and Buxus sempervirens . The molecular formula of Cyclobuxine D is C25H42N2O .

Molecular Structure Analysis

The molecular structure of Cyclobuxine D has been analyzed in several studies . The IUPAC name of Cyclobuxine D is (1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol .科学研究应用

心血管作用

环丁烷 D 已被研究其潜在的心血管作用。杨芳(2007 年)的一项研究发现,this compound 改善了大鼠的心脏功能并降低了血压,而不会增加心率。这表明在管理心血管疾病方面有潜在的应用 (Yang Fang,2007)。

透皮药代动力学

杨宇(2009 年)分析了this compound 通过透皮贴剂的药代动力学。研究表明,透皮贴剂形式的this compound 可以长时间维持适当的血药浓度,突出了其控释特性 (Yu Yang,2009)。

在淋巴细胞发育和白血病中的作用

与this compound 相关的成分细胞周期蛋白 D3 在淋巴细胞发育和 T 细胞白血病中起着重要作用。E. Sicinska 等人(2003 年)的研究表明,细胞周期蛋白 D3 缺乏导致未成熟 T 淋巴细胞扩张减少和对 T 细胞恶性肿瘤的易感性降低。这表明在特定人类恶性肿瘤中靶向细胞周期蛋白 D3 的潜力 (E. Sicinska 等,2003)。

神经精神疾病的潜力

This compound 的衍生物 D-环丝氨酸在各种神经精神疾病中显示出潜力。塞巴斯蒂安·沙德和 W. 保罗(2015 年)进行了一项系统评价,并发现证据支持其在精神分裂症、焦虑症、成瘾和重度抑郁症等疾病中的有效性 (Sebastian Schade 和 W. Paulus,2015)。

增强认知行为疗法

D-环丝氨酸已被研究其增强基于暴露的焦虑症认知行为疗法的能力。D. Mataix-Cols 等人(2017 年)的荟萃分析和 H. Rodrigues 等人(2014 年)的另一项研究表明,D-环丝氨酸可以帮助减轻焦虑症状,尽管其有效性可能取决于剂量、时间和给药频率 (D. Mataix-Cols 等,2017),(H. Rodrigues 等,2014)。

对运动皮层神经可塑性的影响

M. Nitsche 等人(2004 年)探讨了 D-环丝氨酸对运动皮层神经可塑性的影响。他们的研究结果表明,D-环丝氨酸可以增强运动皮层兴奋性的增强,表明其在增强认知功能方面的效用 (M. Nitsche 等,2004)。

抗菌活性

This compound 已显示出抗菌活性,特别是在治疗结核病方面。Steven M. Halouska 等人(2014 年)的一项研究发现,D-环丝氨酸是一种有效的抗生素,可对抗结核分枝杆菌,提供了对其作用机制和在治疗耐药菌株中潜在应用的见解 (Steven M. Halouska 等,2014)。

作用机制

Target of Action

Cyclobuxine D primarily targets the muscarinic acetylcholine receptor (mAChR) . It also targets the reverse transcriptase enzyme , thereby having an inhibitory effect on HIV by seemingly delaying the decrease in CD4 cell counts .

Mode of Action

Cyclobuxine D interacts with its targets to induce significant physiological changes. It has a bradycardic effect on the rat heart, meaning it can slow down the heart rate . Furthermore, it exhibits an inhibitory action on acetylcholine and Ba++ induced contraction of the longitudinal muscle isolated from the rabbit jejunum .

Biochemical Pathways

cholinergic signaling pathways . Its inhibitory effect on reverse transcriptase enzyme indicates its potential role in HIV replication pathways .

Pharmacokinetics

It’s known that the compound is derived from the cholesterol skeleton , suggesting that it may share some metabolic pathways with steroidal compounds.

Result of Action

The molecular and cellular effects of Cyclobuxine D’s action include a decrease in heart rate and an inhibition of muscle contraction . It also has an inhibitory effect on HIV by seemingly delaying the decrease in CD4 cell counts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclobuxine D. For instance, the plant from which Cyclobuxine D is extracted, Buxus microphylla, grows in various regions, suggesting that geographical and climatic conditions could impact the compound’s properties . .

生化分析

Biochemical Properties

Cyclobuxine D interacts with various biomolecules, contributing to its biochemical properties. It has been shown to inhibit the release of ATP metabolites and prevent the release of creatine phosphokinase induced by ischemia . This suggests that Cyclobuxine D may interact with enzymes involved in ATP metabolism and creatine phosphokinase.

Cellular Effects

Cyclobuxine D has a biphasic effect on the stability of nucleic acids. At low concentrations, it stabilizes the original conformation of DNA and other nucleic acids . This suggests that Cyclobuxine D may influence cell function by interacting with nucleic acids and potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Cyclobuxine D involves its interaction with biomolecules at the molecular level. As a steroidal alkaloid, it contains a cyclopropane ring containing a 9β,19-cyclopregnane cyclic structure . This structure allows it to bind to other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it has a protective effect on myocardial cells against ischemia and reperfusion in an isolated rat heart model . This suggests that Cyclobuxine D may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that ingestion of Cyclobuxine D has several adverse effects on animals

Metabolic Pathways

It is known that Cyclobuxine D is derived from the cholesterol skeleton , suggesting that it may be involved in cholesterol metabolism

属性

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNZFQANPMIOIU-WZBMPAQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046371 | |

| Record name | Cyclobuxine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241-90-9 | |

| Record name | (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2241-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobuxine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobuxine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobuxine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUXINE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP83EW60V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

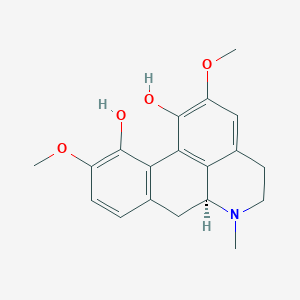

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

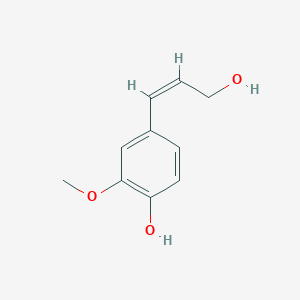

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)